Diclofenac methyl ester

Descripción

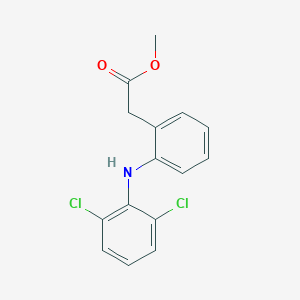

Diclofenac Methyl Ester (DCF-Me) is a methyl ester derivative of diclofenac, a non-steroidal anti-inflammatory drug (NSAID) and cyclooxygenase (COX) inhibitor. Its chemical structure comprises a phenylacetic acid backbone modified with methyl esterification (IUPAC: methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate; CAS 15307-78-5) . Key properties include:

- Molecular formula: C₁₅H₁₃Cl₂NO₂

- Molecular weight: 310.18 g/mol

- Purity: >95% (HPLC)

- Storage: -20°C (stable at room temperature during transport) .

DCF-Me is primarily used as a reference material for pharmaceutical impurity analysis, particularly in quality control of aceclofenac (where it is designated as Aceclofenac Impurity B) . It is also identified as a metabolite of diclofenac in aquatic organisms, highlighting its environmental relevance .

Propiedades

IUPAC Name |

methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO2/c1-20-14(19)9-10-5-2-3-8-13(10)18-15-11(16)6-4-7-12(15)17/h2-8,18H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETACGBDFVVKGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333888 | |

| Record name | Diclofenac, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15307-78-5 | |

| Record name | Diclofenac methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15307-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl diclofenac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diclofenac, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICLOFENAC METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7O8SA4VRI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de diclofenac metil éster normalmente implica la esterificación del ácido diclofenac. Un método común incluye la disolución del ácido diclofenac en metanol y la adición de ácido sulfúrico como catalizador. La mezcla se calienta a reflujo durante un breve período, generalmente alrededor de 15 minutos .

Métodos de producción industrial: En un entorno industrial, la producción de diclofenac metil éster sigue principios similares, pero a mayor escala. El proceso implica un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad.

Análisis De Reacciones Químicas

Tipos de reacciones: El diclofenac metil éster experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede conducir a la formación de productos hidroxilados.

Reducción: Las reacciones de reducción pueden convertir el diclofenac metil éster en su alcohol correspondiente.

Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en la molécula.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el hidruro de litio y aluminio se utilizan a menudo.

Sustitución: Reactivos como el hidróxido de sodio u otras bases fuertes pueden facilitar las reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir alcoholes.

Aplicaciones Científicas De Investigación

Synthesis of Diclofenac Methyl Ester

The synthesis of this compound typically involves the esterification of diclofenac with methanol. Recent advancements have focused on optimizing synthetic methods to enhance yield and reduce toxicity. For example, a novel method utilizes bromophenyl methyl acetate and 2,6-dichloroaniline in the presence of a copper catalyst, achieving significant improvements in reaction conditions and material toxicity compared to traditional methods .

Anti-inflammatory and Analgesic Effects

Numerous studies have demonstrated that this compound exhibits superior anti-inflammatory and analgesic properties compared to its parent compound, diclofenac potassium. In animal models, it has shown a significant inhibition rate of inflammation (up to 80% at specific dosages) and greater analgesic efficacy than conventional formulations .

| Compound | Analgesic Activity (%) | Anti-inflammatory Activity (%) |

|---|---|---|

| This compound | 67.2 | 80.0 |

| Diclofenac Potassium | 56.1 | 70.2 |

This enhanced activity suggests that this compound may serve as an upgraded therapeutic agent with potentially fewer side effects associated with traditional NSAIDs .

Toxicological Studies

Toxicological evaluations indicate that while this compound is effective, it also has a higher acute toxicity profile compared to its parent compound. For instance, studies on aquatic organisms such as Hyalella azteca have shown that the methyl ester form can exhibit significantly increased toxicity levels .

Biodegradation Studies

Research into the biodegradation pathways of this compound has revealed its transformation by microbial action in aquatic environments. The compound's metabolites can accumulate in organisms, raising concerns about ecological impacts. Studies have shown that the bioconcentration factor for this compound is significantly higher than that of diclofenac itself, indicating its potential for greater environmental persistence and toxicity .

Risk Assessment

Given its increased toxicity and potential for bioaccumulation, risk assessments for this compound are critical in evaluating its environmental impact. The transformation products should be considered in future assessments to ensure comprehensive ecological safety evaluations .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

- Analgesic Efficacy Study : In a controlled study involving various synthesized derivatives of diclofenac, this compound emerged as the most potent analgesic agent among tested compounds .

- Aquatic Toxicity Study : Research conducted on the effects of this compound on Danio rerio embryos demonstrated significant chronic toxicity at low concentrations, emphasizing the need for careful monitoring in aquatic ecosystems .

Mecanismo De Acción

El mecanismo de acción del diclofenac metil éster es similar al del diclofenac. Inhibe la actividad de las enzimas ciclooxigenasas (COX-1 y COX-2), que son responsables de la producción de prostaglandinas. Las prostaglandinas desempeñan un papel clave en la inflamación, el dolor y la fiebre. Al inhibir estas enzimas, el diclofenac metil éster reduce la síntesis de prostaglandinas, ejerciendo así sus efectos antiinflamatorios y analgésicos .

Compuestos similares:

Diclofenac: El compuesto principal, ampliamente utilizado como AINE.

Ibuprofeno: Otro AINE común con propiedades antiinflamatorias similares.

Naproxeno: Conocido por su mayor duración de acción en comparación con el diclofenac.

Singularidad: El diclofenac metil éster es único debido a su grupo funcional éster, que le confiere una reactividad química diferente en comparación con su compuesto principal. Esto lo hace valioso en la química sintética y las aplicaciones industriales. Además, su forma de metil éster puede influir en sus propiedades farmacocinéticas, ofreciendo potencialmente diferentes beneficios terapéuticos.

Comparación Con Compuestos Similares

Pharmacokinetic Differences

- Bioavailability : Unlike diclofenac sodium, which is rapidly absorbed, DCF-Me acts as a prodrug or metabolite. A study comparing diclofenac with its N-ethoxycarbonylmorpholine ester prodrug showed similar bioavailability (F = 1.05), suggesting ester hydrolysis in vivo releases active diclofenac .

- Metabolism : DCF-Me is detected in fish bile alongside hydroxydiclofenac and glucuronide conjugates, indicating hepatic esterase-mediated hydrolysis .

Structural Modifications

- Stability : DCF-Me is more resistant to hydrolysis than diclofenac’s morpholine ester prodrug, which is designed for controlled release .

Comparison with Other Diclofenac Esters

Environmental and Analytical Specificity

DCF-Me exhibits low cross-reactivity (<10 mg L⁻¹) with antibodies targeting diclofenac, enabling its differentiation in environmental water analysis. This specificity is critical for monitoring diclofenac pollution and its metabolites .

Comparison with Structurally Related Pharmaceuticals

Naproxen

- Reactivity : Unlike naproxen (a carboxylic acid), DCF-Me’s ester group allows halogenation under mild conditions (e.g., Thianthrene/TfOH catalysis), yielding halogenated derivatives without side reactions .

- Anti-inflammatory Activity : Both inhibit COX, but DCF-Me’s ester form may delay activity until hydrolysis .

Methyl Salicylate

- Mechanism : Methyl salicylate (wintergreen oil) shares ester-mediated anti-inflammatory effects but acts via direct TRP channel modulation rather than COX inhibition .

Actividad Biológica

Diclofenac methyl ester (DCF-ME) is a derivative of the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac. This compound exhibits significant biological activity, particularly in anti-inflammatory and analgesic contexts. Understanding its mechanisms of action and therapeutic potential is crucial for advancing its application in clinical settings.

This compound has the chemical formula and is characterized by its structure, which includes a methyl ester functional group. This modification enhances its pharmacological properties compared to its parent compound, diclofenac.

The primary mechanism through which DCF-ME exerts its biological effects involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are critical in the biosynthesis of prostaglandins, which mediate inflammation, pain, and fever. By inhibiting these pathways, DCF-ME reduces the production of pro-inflammatory mediators, leading to decreased inflammation and pain relief .

Key Mechanisms:

- Inhibition of COX Enzymes : DCF-ME inhibits both COX-1 and COX-2, leading to reduced levels of prostaglandins.

- Antinociceptive Pathways : It activates nitric oxide-cGMP pathways, contributing to its pain-relieving effects.

- Apoptosis Induction : DCF-ME has been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of mitochondrial pathways .

Anti-inflammatory Effects

Studies have demonstrated that DCF-ME exhibits potent anti-inflammatory activity. In vivo experiments using xylene-induced ear edema models showed that DCF-ME significantly reduced edema compared to standard diclofenac potassium. The inhibition rates observed were approximately 80% at optimal doses .

| Compound | Dose (mg/kg) | Edema Mass (mean ± SEM) | Inhibition Rate (%) |

|---|---|---|---|

| Diclofenac Potassium | 32 | 1.6 ± 0.4 | 70.2 |

| This compound | 32 | 1.0 ± 0.3 | 80.0 |

Analgesic Activity

The analgesic efficacy of DCF-ME was evaluated using the acetic acid-induced writhing test in mice. Results indicated that DCF-ME provided superior analgesic effects compared to diclofenac potassium, with an inhibition rate of 61.5% at a dose of 32 mg/kg .

| Compound | Dose (mg/kg) | Number of Writhes (mean ± SEM) | Inhibition Rate (%) |

|---|---|---|---|

| Acetic Acid Control | - | 14.3 ± 3.18 | - |

| Diclofenac Potassium | 32 | 6.28 ± 1.56 | 56.1 |

| This compound | 32 | 5.50 ± 3.61 | 61.5 |

Case Studies and Research Findings

Recent studies have highlighted the enhanced biological activity of DCF-ME in various experimental models:

- Cancer Cell Lines : In vitro studies demonstrated that DCF-ME induced apoptosis in HL-60 leukemia cells through activation of AP-1 transcription factors and modulation of oxidative stress markers .

- Toxicity Assessments : Comparatively, the acute toxicity of DCF-ME was significantly higher than that of diclofenac, indicating a need for careful dosing in therapeutic applications .

- Combination Therapies : When combined with other therapeutic agents, such as anti-angiogenic drugs, DCF-ME has shown potential for enhancing tumor remission rates in murine models .

Q & A

Q. How can researchers optimize the synthesis parameters of diclofenac methyl ester in transesterification reactions?

Methodological Answer: Use Taguchi experimental design to systematically evaluate critical parameters such as catalyst type (e.g., KOH vs. NaOH), catalyst concentration (0.5–1.5 wt%), molar ratio of alcohol to oil (1:6–1:12), and reaction temperature (25–60°C). Orthogonal arrays (e.g., L9) reduce experimental runs while identifying optimal conditions via signal-to-noise (S/N) ratios and ANOVA. For example, catalyst concentration contributes >77% to yield variance in rapeseed methyl ester synthesis . Apply similar frameworks to this compound, prioritizing catalyst selection and purity validation via GC-MS .

Q. What analytical techniques are recommended for characterizing this compound purity and structural integrity?

Methodological Answer: Combine gas chromatography-mass spectrometry (GC-MS) for fatty acid methyl ester (FAME) profiling and FT-IR spectroscopy to confirm ester bond formation (C=O stretch at ~1740 cm⁻¹). For polymorph identification, use X-ray diffraction (XRD) to detect crystallographic discrepancies, as misreported structures (e.g., new polymorphs) require re-determination via single-crystal analysis . Validate purity thresholds (>96%) using HPLC with UV detection, referencing pharmacopeial standards for related impurities (e.g., <0.1% diclofenac-related compound A) .

Q. How should researchers design experiments to assess the microbial degradation pathways of this compound?

Methodological Answer: Conduct fatty acid methyl ester (FAME) analysis to evaluate bacterial membrane composition changes under diclofenac exposure. Calculate EC50 values to quantify toxicity thresholds in Pseudomonas strains. Use kinetic models to track degradation intermediates via LC-MS/MS, ensuring metabolite identification aligns with OECD guidelines for environmental persistence .

Advanced Research Questions

Q. How can data contradictions in this compound synthesis yields be resolved?

Methodological Answer: Cross-validate results using response surface methodology (RSM) to identify nonlinear interactions between variables (e.g., catalyst concentration vs. temperature). For example, methyl ester content in biodiesel production showed variability (±3.5%) due to unaccounted ethanol-water azeotropes; replicate studies under controlled humidity resolved inconsistencies . For this compound, employ DoE (Design of Experiments) with triplicate runs and outlier analysis via Grubbs’ test.

Q. What methodologies are effective for studying this compound’s role in transdermal drug delivery systems?

Methodological Answer: Fabricate cellulose nanofiber-titania nanocomposites to assess drug release kinetics. Use UV-Vis spectroscopy to quantify ester bond interactions and surface complexation. For in vitro release studies, apply spectrophotometric analysis (λ = 276 nm for diclofenac) under simulated dermal pH (5.5–7.4). Compare release profiles (e.g., Higuchi vs. Korsmeyer-Peppas models) to optimize sustained delivery .

Q. How can structural validation errors in this compound crystallography be mitigated?

Methodological Answer: Implement Hirshfeld surface analysis and PLATON validation to detect missed symmetry or incorrect space group assignments. For example, a misreported polymorph of this compound required re-determination using high-resolution synchrotron data. Cross-check CIF files with CCDC databases to avoid deposition errors .

Q. What experimental frameworks are suitable for assessing this compound’s stability under environmental stressors?

Methodological Answer: Use accelerated stability testing (40°C/75% RH) to monitor hydrolysis rates. Quantify degradation products (e.g., diclofenac acid) via LC-ESI-MS. For photostability, expose samples to UV-A/UV-B radiation (300–400 nm) and analyze isomerization byproducts. Correlate results with QSAR models to predict environmental half-lives .

Tables for Key Data Reference

| Parameter | Optimal Range | Impact on Yield | Source |

|---|---|---|---|

| Catalyst concentration | 1.0–1.5 wt% | 77.6% contribution | |

| Reaction temperature | 55–60°C | 12.3% contribution | |

| Alcohol:oil molar ratio | 1:6–1:9 | <5% contribution |

Notes for Methodological Rigor

- Avoid trial-and-error optimization; prioritize statistical design (RSM, Taguchi) for parameter screening .

- Validate synthesis pathways using isotope-labeled standards (e.g., diclofenac-d4) to trace reaction intermediates .

- For environmental studies, align microbial degradation assays with OECD 301/302 guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.